molecular formula C13H12N2O2 B12994993 Ethyl [2,3'-bipyridine]-6-carboxylate

Ethyl [2,3'-bipyridine]-6-carboxylate

Cat. No.: B12994993
M. Wt: 228.25 g/mol
InChI Key: OMCWZZNOWUEKLU-UHFFFAOYSA-N
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Description

Ethyl [2,3’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. The bipyridine scaffold consists of two pyridine rings connected at different positions, and in this case, the connection is at the 2 and 3 positions. The ethyl ester functional group at the 6-position of one of the pyridine rings adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including ethyl [2,3’-bipyridine]-6-carboxylate, often involves cross-coupling reactions. Common methods include:

Industrial Production Methods: Industrial production of bipyridine derivatives typically employs homogeneous catalytic systems to achieve high yields. The use of nickel chloride (NiCl2·6H2O) without external ligands has been shown to efficiently catalyze the formation of bipyridines .

Chemical Reactions Analysis

Types of Reactions: Ethyl [2,3’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl [2,3’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [2,3’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions. The bipyridine moiety acts as a bidentate ligand, binding to metal centers and facilitating electron transfer processes .

Comparison with Similar Compounds

Uniqueness: Ethyl [2,3’-bipyridine]-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethyl ester group enhances its solubility and potential for functionalization compared to other bipyridine derivatives .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 6-pyridin-3-ylpyridine-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-7-3-6-11(15-12)10-5-4-8-14-9-10/h3-9H,2H2,1H3

InChI Key

OMCWZZNOWUEKLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=CN=CC=C2

Origin of Product

United States

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